molecular formula C6H8O2 B1625256 Hexa-4,5-dienoic Acid CAS No. 72038-67-6

Hexa-4,5-dienoic Acid

Cat. No.: B1625256
CAS No.: 72038-67-6
M. Wt: 112.13 g/mol
InChI Key: FEXCPDFDTUXECI-UHFFFAOYSA-N
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Description

Hexa-4,5-dienoic acid is a carboxylic acid with a six-carbon chain and two conjugated double bonds. The compound has a molecular formula of C6H8O2 and a molecular weight of 112.13 g/mol . It is a versatile compound with applications in various fields, including organic synthesis, catalysis, and medicinal chemistry.

Synthetic Routes and Reaction Conditions:

    Allene Transfer Reactions: Alkyl radicals, generated from alkyl halides, react with triphenylprop-2-ynylstannane to yield terminal allenes, including this compound.

    From Conjugated Dienones: Lead (IV) acetate and boron trifluoride–diethyl ether mediate a 1,2-carbonyl transposition of conjugated dienones to afford substituted hexa-3,5-dienoic acid methyl esters.

    Asymmetric Epoxidation: Chiral [2H]-labeled methylene groups in dienoic fatty acids, including this compound derivatives, can be synthesized via asymmetric epoxidation of (E)-[2,3-2H2]alk-2-en-4-yn-l-ols, followed by further transformations.

Industrial Production Methods: this compound is produced industrially through the oxidation of sorbic alcohol or by the condensation of crotonaldehyde with malonic acid.

Types of Reactions:

    Iodolactonization: Substituted α, β : γ, δ-unsaturated carboxylic acids, including this compound derivatives, undergo iodolactonization upon treatment with iodine in acetonitrile or with iodine/sodium bicarbonate/chloroform/water in the presence of a cerium (IV) salt additive.

    Protolactonization: Similar to iodolactonization, protolactonization can occur in this compound derivatives containing a trimethylsilyl group, leading to the formation of a lactone ring without the incorporation of iodine.

    Acylative C-C Bond Cleavage: Ethyl 4,5-disubstituted 2-(trimethylsilylmethyl)penta-2,4-dienoate, structurally related to this compound, undergoes C (3)-C (4) bond cleavage when treated with trifluoromethanesulfonic acid in nitriles.

Common Reagents and Conditions:

    Iodolactonization: Iodine, acetonitrile, sodium bicarbonate, chloroform, water, cerium (IV) salt.

    Protolactonization: Trimethylsilyl group.

    Acylative C-C Bond Cleavage: Trifluoromethanesulfonic acid, nitriles.

Major Products Formed:

    Iodolactonization: Lactone ring.

    Protolactonization: Lactone ring.

    Acylative C-C Bond Cleavage: Ethyl 2-(2-oxoalkyl)acrylates.

Scientific Research Applications

Hexa-4,5-dienoic acid serves as a valuable building block in organic synthesis, particularly for constructing more complex allenes or heterocyclic compounds. It is employed in the synthesis of substituted cyclopenta- and cyclohexa[4,5]thieno[2′,3′:4,5]pyrimido[1,6-b][1,2,4]triazines, which are of interest for their potential biological activities. Additionally, it is used in catalysis and medicinal chemistry for investigating new compounds and understanding their properties.

Mechanism of Action

Hexa-4,5-dienoic acid is similar to other carboxylic acids with conjugated double bonds, such as hepta-4,6-dienoic acid and 2,4,6-octatrienoic acid . its unique structure with two conjugated double bonds in a six-carbon chain makes it particularly effective as an antimicrobial agent. Other similar compounds include hexa-4,5-dien-1-ol and 3-decenoic acid .

Comparison with Similar Compounds

  • Hepta-4,6-dienoic acid
  • 2,4,6-octatrienoic acid
  • Hexa-4,5-dien-1-ol
  • 3-decenoic acid

Properties

InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h3H,1,4-5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXCPDFDTUXECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456447
Record name Hexa-4,5-dienoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72038-67-6
Record name Hexa-4,5-dienoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name hexa-4,5-dienoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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